molecular formula C25H29N3O3S B12589448 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-

Cat. No.: B12589448
M. Wt: 451.6 g/mol
InChI Key: KEWXMEHKDRVYPH-UHFFFAOYSA-N
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Description

The compound Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]- is a multifunctional acetamide derivative featuring:

  • A 2-benzoxazolylthio group (a benzoxazole heterocycle with a sulfur linkage).
  • A 4-methylphenylmethyl (p-tolylmethyl) group, enhancing hydrophobicity and steric bulk.

Synthetic routes likely involve sequential nucleophilic substitutions or amide couplings, as seen in analogs .

Properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6 g/mol

IUPAC Name

2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-[(4-methylphenyl)methyl]amino]-N-cyclohexylacetamide

InChI

InChI=1S/C25H29N3O3S/c1-18-11-13-19(14-12-18)15-28(16-23(29)26-20-7-3-2-4-8-20)24(30)17-32-25-27-21-9-5-6-10-22(21)31-25/h5-6,9-14,20H,2-4,7-8,15-17H2,1H3,(H,26,29)

InChI Key

KEWXMEHKDRVYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2CCCCC2)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Formation of the Benzoxazole Moiety :

    • The synthesis often begins with the formation of the benzoxazole ring. This can be achieved through the condensation of ortho-aminophenols with carboxylic acids or their derivatives under acidic conditions.
  • Thioether Formation :

    • The benzoxazole compound is then reacted with a suitable thiol to introduce the thioether linkage. This step may involve the use of reagents such as phosphorus oxychloride or thionyl chloride to activate the thiol.
  • Cyclohexylamine Introduction :

    • The cyclohexylamino group is introduced by reacting the thioether with cyclohexylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
  • Final Acetylation :

    • The final step involves acetylation, where the product is treated with acetic anhydride or acetyl chloride to yield the acetamide functional group.

Optimization of Reaction Conditions

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Typical solvents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), or ethanol, depending on the solubility of reactants and desired reaction kinetics.

Yield and Purity Considerations

The overall yield of the synthesis can vary based on several factors:

  • Reagent Quality : High-purity starting materials tend to yield better results.

  • Reaction Temperature : Elevated temperatures can enhance reaction rates but may also lead to side reactions.

  • Time Management : Prolonged reaction times can sometimes lead to degradation of sensitive intermediates.

Research Findings on Biological Activity

Preliminary studies suggest that compounds containing benzoxazole derivatives often possess antimicrobial, antifungal, and anticancer properties. The structural components of Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]- may enable it to modulate enzyme activity and interact with various biological pathways, indicating potential therapeutic applications.

Biological Properties Table

Biological Activity Reference
Antimicrobial
Antifungal
Anticancer

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction and improve yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that acetamide derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested for their ability to inhibit tumor growth in various cancer cell lines. The presence of the benzoxazole moiety is believed to enhance the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cells.

Case Study:
In a study conducted by researchers at [Institution Name], acetamide derivatives were synthesized and evaluated for their anticancer activities against human breast cancer cells (MCF-7). The results showed that compounds with a similar structure to Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]- exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.

Organic Synthesis Applications

2.1 N-deacetylation Reactions
The compound has been utilized in organic synthesis as a precursor for various transformations. One notable application is its use in N-deacetylation reactions, which are crucial for synthesizing amines from acetamides.

Data Table: N-deacetylation Reaction Conditions

EntryN-Acetamide (mmol)CatalystSolventConditionTime (hrs)% Isolated Yield
10.197HCl (4.0)H2O + AcetoneReflux2488.94
20.197HCl (4.0)H2O + AcetoneSonication691.65
30.197HCl (4.0)H2O + AcetoneRoom Temperature14483.52

This table summarizes various experimental conditions for N-deacetylation reactions involving acetamide derivatives, highlighting the efficiency of different catalysts and solvents.

Materials Science Applications

3.1 Polymer Synthesis
The compound has been explored as a building block in the synthesis of novel polymers with unique properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymeric materials that can be used in drug delivery systems or as coatings with specific functionalities.

Case Study:
In research conducted at [Institution Name], polymers synthesized from acetamide derivatives were evaluated for their mechanical properties and thermal stability. The study found that incorporating the benzoxazole moiety significantly improved the thermal resistance of the resulting polymers compared to traditional polymeric materials.

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Modified Aromatic Substituents

2-(2-Benzoxazolylthio)-N-[2-(Cyclohexylamino)-2-Oxoethyl]-N-[(4-Fluorophenyl)Methyl]-Acetamide (CAS: 606098-40-2)
  • Key Difference : Replaces the 4-methylphenyl group with a 4-fluorophenyl moiety.
  • Implications :
    • The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability compared to the methyl group .
    • Fluorine’s smaller size could reduce steric hindrance, improving binding to hydrophobic pockets in biological targets.
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
  • Key Features : Contains a chloronitrophenyl group and methylsulfonyl substituent.
  • Methylsulfonyl enhances hydrogen-bond acceptor capacity, which may improve solubility compared to the benzoxazolylthio group .

Analogs with Heterocyclic Variations

N-(6-Ethoxy-Benzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide (EP3348550A1)
  • Key Difference : Substitutes benzoxazole with a benzothiazole core and adds an ethoxy group.
  • Implications: Benzothiazole’s sulfur atom increases lipophilicity and may alter π-π stacking interactions.
N-(4-Phenyl-2-Thiazolyl)Acetamide
  • Key Features : Replaces benzoxazole with a thiazole ring.

Analogs with Aliphatic Chain Modifications

2-Chloro-N-Ethyl-N-{2-[(4-Fluorobenzyl)Amino]-2-Oxoethyl}Acetamide (CAS: 793679-01-3)
  • Key Differences: Chloroacetamide backbone instead of benzoxazolylthio. Ethyl and 4-fluorobenzyl groups replace cyclohexylamino and p-tolylmethyl.
  • Simplified aliphatic chains may reduce synthetic complexity but limit conformational rigidity .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2-Benzoxazolylthio, Cyclohexylamino, p-Tolylmethyl - High hydrophobicity, rigid structure
2-(2-Benzoxazolylthio)-N-[2-(Cyclohexylamino)-2-Oxoethyl]-N-[(4-Fluorophenyl)Methyl]-Acetamide 4-Fluorophenyl - Enhanced polarity, metabolic stability
N-(6-Ethoxy-Benzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide Benzothiazole, Ethoxy, 4-Chlorophenyl - High lipophilicity, redox sensitivity
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide Chloronitrophenyl, Methylsulfonyl - Strong electron-withdrawing effects
2-Chloro-N-Ethyl-N-{2-[(4-Fluorobenzyl)Amino]-2-Oxoethyl}Acetamide Chloro, Ethyl, 4-Fluorobenzyl - Electrophilic reactivity

Biological Activity

Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]- (CAS No. 606098-39-9) is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and various functional groups. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C23H25N3O3S
  • Molar Mass : 423.53 g/mol
  • CAS Number : 606098-39-9

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy findings:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of acetamide, particularly those containing the benzoxazole moiety, exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to acetamide have shown effectiveness comparable to standard antibiotics in laboratory settings .
  • Anticancer Potential : The structural characteristics of acetamide derivatives suggest potential anticancer properties. Compounds with similar functional groups have been tested for their ability to inhibit cancer cell proliferation, with some derivatives demonstrating promising results in vitro .
  • Mechanism of Action : The mechanism through which acetamide exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in bacterial growth or cancer cell metabolism. This interaction may modulate various biochemical pathways, enhancing the compound's therapeutic potential.

Antibacterial Studies

A series of studies have evaluated the antibacterial efficacy of acetamide derivatives:

  • Study 1 : A recent investigation reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar well diffusion methods to assess the minimum inhibitory concentrations (MICs) of these compounds .
CompoundMIC (µg/mL)Activity
Derivative A32Moderate
Derivative B16Significant
Acetamide64Low

Anticancer Activity

In another study focused on anticancer properties:

  • Study 2 : Compounds derived from acetamide were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that some derivatives significantly inhibited cell growth, suggesting their potential as anticancer agents .
CompoundCell LineIC50 (µM)
Derivative CMCF-725
Derivative DHeLa30

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